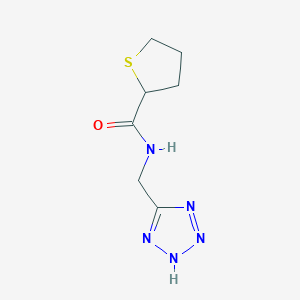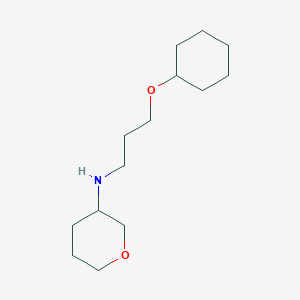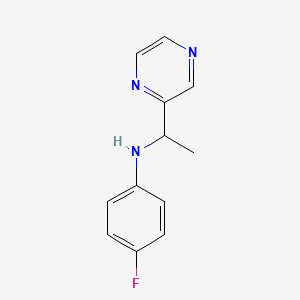
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities. In
Mechanism of Action
The mechanism of action of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is its versatility, as it can be easily modified to yield derivatives with different properties. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are many potential future directions for research on 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole. One area of interest is the development of novel derivatives with improved pharmacological and material properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, there is a need for more in-depth studies on the toxicity and safety of this compound, particularly in vivo.
In conclusion, 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a versatile and promising compound with potential applications in medicinal chemistry and materials science. While there is still much to be learned about this compound, its unique properties make it an exciting area of research for the scientific community.
Synthesis Methods
The synthesis of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a multi-step process that involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1-bromo-5-pentanone in the presence of a base, followed by the deprotection of the thiol group using an oxidizing agent. This method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its antimicrobial properties, with studies showing its efficacy against various bacterial and fungal strains. In materials science, 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage.
properties
IUPAC Name |
2-(5-bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2S2/c1-7-10-11-8(13-7)12-6-4-2-3-5-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIZAULBUBBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)


![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)


![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)

